molecular formula C19H12N2O4S B2382928 (E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione CAS No. 131554-72-8

(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione

Cat. No. B2382928
M. Wt: 364.38
InChI Key: HSZZXNFIZLKDNA-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione, commonly known as OTZ, is a synthetic compound that belongs to the thiazolidinedione family. It is a heterocyclic compound that has a thiazolidine ring and an indole ring. OTZ has gained attention in recent years due to its potential therapeutic applications in various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione involves the condensation of 2-oxoindolin-3-ylidene with 2-oxo-2-phenylethylamine followed by cyclization with thiazolidine-2,4-dione.

Starting Materials
2-oxoindolin-3-ylidene, 2-oxo-2-phenylethylamine, thiazolidine-2,4-dione

Reaction
Step 1: Condensation of 2-oxoindolin-3-ylidene with 2-oxo-2-phenylethylamine in the presence of a suitable catalyst to form (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one., Step 2: Cyclization of (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one with thiazolidine-2,4-dione in the presence of a suitable base to form (E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione.

Mechanism Of Action

OTZ exerts its pharmacological effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. OTZ binds to PPARγ and modulates its activity, leading to the downstream effects on various biological processes.

Biochemical And Physiological Effects

OTZ has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation by suppressing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). It also inhibits the proliferation and migration of cancer cells by regulating the expression of genes involved in cell cycle progression and apoptosis. In addition, OTZ has been shown to improve insulin sensitivity and glucose uptake in adipocytes, making it a potential therapeutic agent for type 2 diabetes. Furthermore, OTZ has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

The advantages of using OTZ in lab experiments include its high purity, stability, and specificity for PPARγ activation. However, the limitations of using OTZ include its low solubility in water and potential toxicity at high concentrations.

Future Directions

The potential therapeutic applications of OTZ are vast, and several future directions can be explored. One future direction is to investigate the effects of OTZ on other nuclear receptors and their downstream signaling pathways. Another future direction is to study the pharmacokinetics and pharmacodynamics of OTZ in vivo and its potential side effects. Furthermore, the development of novel analogs of OTZ with improved solubility and potency can be explored for their therapeutic potential.

Scientific Research Applications

OTZ has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects.

properties

IUPAC Name

4-hydroxy-5-(2-oxoindol-3-yl)-3-phenacyl-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4S/c22-14(11-6-2-1-3-7-11)10-21-18(24)16(26-19(21)25)15-12-8-4-5-9-13(12)20-17(15)23/h1-9,24H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXYKFFVQYMMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione

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